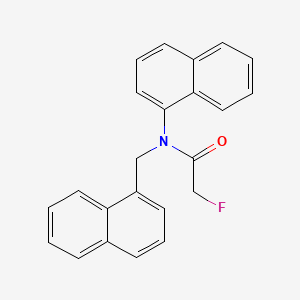

Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)-

CAS No.: 23554-63-4

Cat. No.: VC17994043

Molecular Formula: C23H18FNO

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23554-63-4 |

|---|---|

| Molecular Formula | C23H18FNO |

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | 2-fluoro-N-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C23H18FNO/c24-15-23(26)25(22-14-6-10-18-8-2-4-13-21(18)22)16-19-11-5-9-17-7-1-3-12-20(17)19/h1-14H,15-16H2 |

| Standard InChI Key | ACHWNKJCPXBEEH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC4=CC=CC=C43)C(=O)CF |

Introduction

Molecular Architecture and Structural Characteristics

Core Structure and Substituent Analysis

The compound’s backbone consists of an acetamide group () modified by two naphthyl moieties and a fluorine atom. The N-1-naphthyl and N-(1-naphthylmethyl) groups introduce significant steric bulk, while the 2-fluoro substitution on the acetamide chain may influence electronic properties. Comparative analysis with simpler naphthaleneacetamides, such as 1-naphthaleneacetamide (CAS 86-86-2), reveals that naphthyl substituents enhance lipophilicity and aromatic stacking potential, which are critical for interactions in biological systems .

Stereoelectronic Effects

The fluorine atom at the 2-position likely alters the electron density of the acetamide carbonyl group, potentially increasing its electrophilicity. This modification mirrors trends observed in fluorinated pharmaceuticals, where fluorine enhances metabolic stability and binding affinity . Computational modeling of analogous structures, such as -{(3R)-1-[(6-fluoro-2-naphthyl)methyl]pyrrolidin-3-yl}-2-[1-(2-hydroxybenzoyl)piperidin-4-ylidene]acetamide, demonstrates that fluorination near amide groups can reduce oxidative metabolism in human liver microsomes .

Synthetic Routes and Methodological Considerations

Proposed Synthesis Pathways

While no direct synthesis of this compound is documented, its structure suggests a multi-step approach involving:

-

Naphthylamine Functionalization: Introduction of the 1-naphthylmethyl group via alkylation of 1-naphthylamine using 1-(chloromethyl)naphthalene.

-

Fluoroacetylation: Coupling the secondary amine with 2-fluoroacetyl chloride under Schotten-Baumann conditions. This method aligns with protocols used for synthesizing -(4-fluorophenyl)--isopropyl-2-(methylsulfonyl)acetamide, where acyl chlorides react with amines in the presence of triethylamine .

Challenges in Purification and Characterization

The steric hindrance from dual naphthyl groups may complicate crystallization, necessitating advanced techniques such as high-performance liquid chromatography (HPLC) or recrystallization from polar aprotic solvents. X-ray crystallography of related compounds, like -(4-fluorophenyl)--isopropyl-2-(methylsulfonyl)acetamide, reveals planar amide groups and dihedral angles influenced by substituents , suggesting similar conformational rigidity in the target compound.

Physicochemical Properties and Stability

Predicted Physical Properties

Extrapolating from structurally similar compounds:

-

Melting Point: Estimated between 180–200°C, based on 1-naphthaleneacetamide (180–183°C) .

-

Solubility: Low aqueous solubility due to aromatic rings; moderate solubility in dimethyl sulfoxide (DMSO) or methanol .

-

Lipophilicity: High logP value (>3.5) due to naphthyl groups, favoring membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume